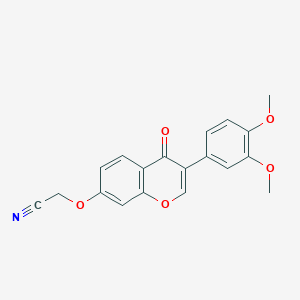

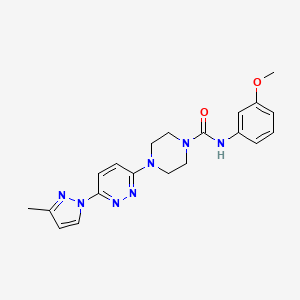

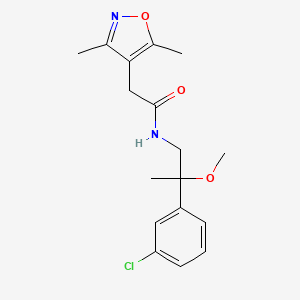

![molecular formula C12H11BrN4O2 B2708239 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 1795085-68-5](/img/structure/B2708239.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring and a pyrazole ring, both of which are five-membered heterocyclic structures . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated a green synthesis approach and evaluated their antimicrobial activities. Some compounds showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Functionalization Reactions for Heterocyclic Compounds

Yıldırım, Kandemirli, and Demir (2005) explored functionalization reactions of heterocyclic acids and acid chlorides, providing insights into the chemistry of related imidazo and pyrazole derivatives. These studies contribute to the development of novel compounds with potential pharmacological applications (Yıldırım, Kandemirli, & Demir, 2005).

Continuous Flow Synthesis of Heterocycles

Herath, Dahl, and Cosford (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a method that enhances the efficiency of synthesizing these heterocycles. This advance opens up new possibilities for the rapid production of imidazo[1,2-a] derivatives for further research and potential therapeutic applications (Herath, Dahl, & Cosford, 2010).

Enhancing Cellular Uptake of DNA-Binding Polyamides

Research by Meier, Montgomery, and Dervan (2012) on Py–Im hairpin polyamides revealed that modifications to the hairpin turn unit significantly enhance cellular uptake and biological activity, indicating a method to improve the delivery of these molecules into cells for therapeutic purposes (Meier, Montgomery, & Dervan, 2012).

Antitubercular Activity of Carboxamide Derivatives

A study by Li et al. (2020) on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of such compounds in developing new antitubercular agents (Li et al., 2020).

Propriétés

IUPAC Name |

5-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVWKTRRTHXQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

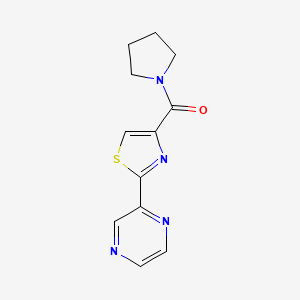

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)

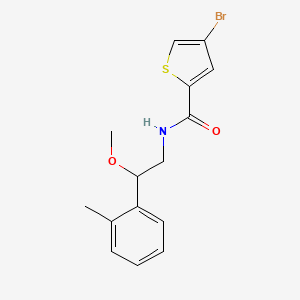

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

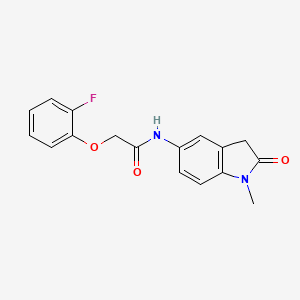

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)